molecular formula C14H11N3O2 B4841798 N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide

N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide

Cat. No. B4841798
M. Wt: 253.26 g/mol
InChI Key: QUOXHXJAVCNUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide, commonly known as CYCLOPS, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CYCLOPS was first synthesized in 2013 and has since been studied extensively to understand its mechanism of action and its effects on biochemical and physiological pathways.

Mechanism of Action

CYCLOPS inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents ATP from binding to the enzyme, thereby inhibiting its activity. CK2 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity by CYCLOPS has been shown to induce cell death in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Studies have shown that CYCLOPS has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CYCLOPS has been shown to induce cell death in cancer cells by inhibiting CK2 activity, making it a promising candidate for cancer therapy. Additionally, CYCLOPS has been shown to reduce inflammation in animal models, making it a potential therapy for inflammatory diseases.

Advantages and Limitations for Lab Experiments

CYCLOPS has several advantages for lab experiments, including its simple synthesis method and its potential therapeutic applications. However, there are also limitations to using CYCLOPS in lab experiments. One limitation is its specificity for CK2, which may limit its use in studying other cellular processes. Additionally, the effects of CYCLOPS on normal cells and tissues are not well understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on CYCLOPS. One direction is to study the effects of CYCLOPS on other cellular processes beyond CK2 activity, which may broaden its potential therapeutic applications. Another direction is to study the effects of CYCLOPS on normal cells and tissues to better understand its potential side effects. Additionally, further studies are needed to optimize the synthesis of CYCLOPS and to develop more potent and specific inhibitors of CK2 activity.

Scientific Research Applications

CYCLOPS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CYCLOPS inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to have therapeutic benefits in various diseases, making CYCLOPS a promising candidate for drug development.

properties

IUPAC Name

N-(4-cyanophenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-8-9-1-5-11(6-2-9)16-14(18)12-7-13(19-17-12)10-3-4-10/h1-2,5-7,10H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOXHXJAVCNUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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